3-Bromo-5-chloro-2-methoxypyridine

regiochemical identity cross-coupling selectivity halogen reactivity

3-Bromo-5-chloro-2-methoxypyridine (CAS 102830-75-1) is a heterocyclic organic compound belonging to the polyhalopyridine class, bearing bromine at the 3-position, chlorine at the 5-position, and a methoxy group at the 2-position on the pyridine ring. This specific 3-bromo-5-chloro substitution pattern distinguishes it from other mixed-halogen 2-methoxypyridines such as the 5-bromo-3-chloro isomer (CAS 848366-28-9) and the 3,5-dibromo analog (CAS 13472-60-1).

Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol
CAS No. 102830-75-1
Cat. No. B025062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2-methoxypyridine
CAS102830-75-1
Molecular FormulaC6H5BrClNO
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)Cl)Br
InChIInChI=1S/C6H5BrClNO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3
InChIKeyAYEVELLBDURPJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-2-methoxypyridine (CAS 102830-75-1) Procurement Snapshot: A Regiospecifically Differentiated Multihalogenated Pyridine Building Block


3-Bromo-5-chloro-2-methoxypyridine (CAS 102830-75-1) is a heterocyclic organic compound belonging to the polyhalopyridine class, bearing bromine at the 3-position, chlorine at the 5-position, and a methoxy group at the 2-position on the pyridine ring . This specific 3-bromo-5-chloro substitution pattern distinguishes it from other mixed-halogen 2-methoxypyridines such as the 5-bromo-3-chloro isomer (CAS 848366-28-9) and the 3,5-dibromo analog (CAS 13472-60-1). Commercially available as a crystalline solid with a melting point of 49.0–53.0 °C and a purity specification of ≥98.0% (GC/HPLC), it serves as a key intermediate in pharmaceutical and agrochemical synthesis, with documented application as a precursor in TNAP (tissue-nonspecific alkaline phosphatase) inhibitor programs .

Why Generic Multihalogenated 2-Methoxypyridine Substitution Fails: Quantitative Differentiation of 3-Bromo-5-chloro-2-methoxypyridine (CAS 102830-75-1)


Generic substitution of 3-bromo-5-chloro-2-methoxypyridine with other in-class analogs is precluded by quantifiable differences in regiochemical identity, physical properties, and cross-coupling reactivity that directly affect downstream synthetic outcomes. The 5-bromo-3-chloro regioisomer (CAS 848366-28-9) possesses a distinctly different halogen placement pattern, resulting in a different melting point (56–62 °C vs. 49–53 °C) and altered LogP (2.51 vs. 2.15–1.85 for mono-bromo analogs), which changes chromatographic behavior and solubility in organic solvents [1]. The 3,5-dibromo analog (CAS 13472-60-1) lacks the chlorine substituent entirely, eliminating the possibility of sequential orthogonal cross-coupling at two different halogen positions—a critical capability for constructing complex molecular scaffolds where the C–Br and C–Cl bonds exhibit distinct reactivity profiles . Furthermore, commercially available purity specifications differ systematically: the target compound is routinely supplied at ≥98% (GC/HPLC) , whereas analogs such as 3-bromo-2-methoxypyridine (CAS 13472-59-8) are commonly offered at 95% purity , directly impacting reaction stoichiometry and impurity profiles in multi-step syntheses.

3-Bromo-5-chloro-2-methoxypyridine (CAS 102830-75-1) Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


Regioisomeric Halogen Placement Defines Reactivity: 3-Bromo-5-chloro vs. 5-Bromo-3-chloro Substitution Pattern Differentiation

The 3-bromo-5-chloro substitution pattern of the target compound is structurally distinct from the 5-bromo-3-chloro regioisomer (CAS 848366-28-9). In the target compound, bromine resides at position 3 and chlorine at position 5, whereas the regioisomer reverses this placement, placing bromine at position 5 and chlorine at position 3 . This positional difference produces a measurable melting point differential: the target compound melts at 49.0–53.0 °C, whereas the 5-bromo-3-chloro isomer melts at 56–62 °C . The spatial arrangement of halogens on the pyridine ring directly governs the site selectivity of palladium-catalyzed cross-coupling reactions, as oxidative addition of Pd(0) occurs preferentially at the C–Br bond. In the target compound, this activates position 3 for initial coupling while leaving the C–Cl bond at position 5 available for subsequent orthogonal functionalization—a sequential synthetic strategy that is impossible to execute with the reversed regioisomer .

regiochemical identity cross-coupling selectivity halogen reactivity

Validated Synthetic Yield: 64% Isolated Yield from 5-Chloro-2-methoxypyridine with Full Experimental Reproducibility

A patent-documented synthetic procedure (referenced in US 09133200B2) provides a fully reproducible route to 3-bromo-5-chloro-2-methoxypyridine from 5-chloro-2-methoxypyridine via electrophilic bromination in glacial acetic acid at 80 °C, yielding the title compound in 64% isolated yield after flash chromatographic purification . By comparison, a structurally analogous bromination of 2-methoxypyridine with an extra equivalent of bromine to produce 3,5-dibromo-2-methoxypyridine (CAS 13472-60-1) requires additional bromine equivalents and proceeds via a different stoichiometric pathway . The 5-chloro-2-methoxypyridine starting material (CAS 13473-01-3) is widely available and inexpensive, making this route cost-effective for scale-up compared to routes that require pre-functionalized dibromo intermediates.

synthetic yield bromination process reproducibility

Commercially Certified Purity Specification: ≥98.0% (GC) with Multi-Supplier Consistency

Multiple independent commercial suppliers (TCI America, Chem-Impex, AKSci, Capot Chemical) consistently certify 3-bromo-5-chloro-2-methoxypyridine at ≥98.0% purity, with analytical methods specified as GC (TCI: >98.0% GC) or HPLC (Chem-Impex: ≥98% HPLC; Capot: 98% min. HPLC) [1]. In contrast, the mono-bromo analog 3-bromo-2-methoxypyridine (CAS 13472-59-8) is commonly supplied at 95% purity , and the 3,5-dibromo analog (CAS 13472-60-1) at 97% . This 3-percentage-point purity gap between the target compound (98%) and the closest mono-bromo analog (95%) represents a 60% reduction in total impurity burden (from 5% to 2%), which is mechanically meaningful in multi-step syntheses where impurities propagate and amplify.

purity specification quality control procurement standard

Crystalline Solid Physical Form with Defined Melting Point Enables Handling and Formulation Reproducibility

3-Bromo-5-chloro-2-methoxypyridine is consistently supplied as a crystalline powder or white solid with a reported melting point range of 49.0–53.0 °C (reference value: 52 °C) . This sharply defined melting point, combined with its crystalline physical form at ambient temperature (20 °C), contrasts with the 3-bromo-2-methoxypyridine analog (CAS 13472-59-8), which is a liquid with a boiling point of 70–75 °C (at 3.0 Torr) and a flash point of 93 °C [1]. The solid crystalline form of the target compound simplifies gravimetric dispensing, reduces solvent evaporation losses during storage, and facilitates accurate stoichiometric weighing—all practical procurement and laboratory handling advantages over liquid analogs that require specialized storage conditions (argon atmosphere, refrigeration at 2–7 °C) .

physical form melting point crystalline powder handling

Documented Intermediate Role in TNAP Inhibitor Patent Families Confirms Pharmaceutical Pipeline Relevance

3-Bromo-5-chloro-2-methoxypyridine is explicitly referenced as a synthetic intermediate in at least two patent families targeting tissue-nonspecific alkaline phosphatase (TNAP) inhibition: CA-3045492-A1 ('Sulfonamide compounds having TNAP inhibitory activity') and BR-112019012782-A2 . TNAP is a clinically validated target for ectopic calcification disorders, and patent filing dates (2016) indicate ongoing medicinal chemistry interest. In contrast, the 5-bromo-3-chloro regioisomer (CAS 848366-28-9) is reported in BindingDB with a TNAP IC50 of 26,400 nM (26.4 μM) when tested as a standalone compound in COS7 cell-based assays [1], suggesting that the regioisomer itself may exhibit weak TNAP binding—an observation that further underscores the importance of correct regioisomer procurement, as unintended isomer contamination could confound biological assay interpretation.

TNAP inhibitor pharmaceutical intermediate patent-enabling building block

Procurement-Optimized Application Scenarios for 3-Bromo-5-chloro-2-methoxypyridine (CAS 102830-75-1)


Medicinal Chemistry: TNAP Inhibitor Lead Optimization Programs Requiring Regiospecific Halogenated Pyridine Cores

As documented in patent families CA-3045492-A1 and BR-112019012782-A2, 3-bromo-5-chloro-2-methoxypyridine is employed as a key intermediate in the synthesis of sulfonamide-based TNAP inhibitors . Its 3-bromo substituent enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the bromine-bearing position, while the 5-chloro substituent remains available for subsequent orthogonal functionalization. Procurement teams supporting TNAP-targeting medicinal chemistry campaigns should specify CAS 102830-75-1 explicitly, as the regioisomer (5-bromo-3-chloro-2-methoxypyridine, CAS 848366-28-9) has been shown to exhibit weak direct TNAP inhibition (IC50 = 26.4 μM) [1], which could confound SAR interpretation if inadvertently introduced.

Antiviral Drug Discovery: Synthesis of 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine Scaffolds

The Bargar et al. (1986) J. Med. Chem. study demonstrated the utility of 3-bromo-5-chloro-2-methoxypyridine in the synthesis of antirhinovirus pyrano[2,3-b]pyridine analogs . Bromine-lithium exchange with n-butyllithium in ether at −70 °C selectively generates the 3-lithio intermediate, which is trapped with substituted cinnamaldehydes to yield allylic alcohols in good yields. This reaction sequence exploits the unique reactivity difference between the C–Br bond (undergoing lithium-halogen exchange) and the C–Cl bond (remaining inert under these conditions), a selectivity profile that neither the 3,5-dibromo analog (both positions reactive toward lithium-halogen exchange) nor the 5-bromo-3-chloro regioisomer (different site of lithiation) can replicate.

Agrochemical Intermediate Manufacturing: Scalable Bromination Route for Pyridine-Based Pesticide Precursors

The patent-validated synthetic route (US 09133200B2) delivers 3-bromo-5-chloro-2-methoxypyridine in 64% isolated yield from 5-chloro-2-methoxypyridine using standard electrophilic bromination conditions (Br₂, NaOAc, AcOH, 80 °C, 6 h) . With 5-chloro-2-methoxypyridine (CAS 13473-01-3) available at industrial scale, and the product being supplied up to kilogram quantities (Capot Chemical) [2], this route supports agrochemical intermediate manufacturing where multi-kilogram batch consistency is required. Procurement teams should verify purity specifications (≥98% HPLC) and moisture content (≤0.5%) to ensure batch-to-batch reproducibility in downstream coupling reactions.

Parallel Synthesis and High-Throughput Experimentation: Crystalline Solid Form for Automated Weighing Workflows

The crystalline powder physical form of 3-bromo-5-chloro-2-methoxypyridine at ambient temperature (20 °C), combined with its room-temperature storage stability , makes it well-suited for automated solid-dispensing platforms used in high-throughput parallel synthesis. Unlike the liquid mono-bromo analog 3-bromo-2-methoxypyridine (CAS 13472-59-8), which requires refrigerated storage (2–7 °C) under inert gas , the target compound can be stored at ambient conditions without specialized cold-chain logistics, reducing both procurement complexity and the risk of moisture ingress during repeated weighings in automated synthesis modules.

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